molecular formula C18H19BrN2O2S B3952521 3-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide

3-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B3952521
M. Wt: 407.3 g/mol
InChI Key: HFVUQJIROAOPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCA, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BCA is not fully understood, but it has been proposed that BCA inhibits the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. BCA has also been shown to induce apoptosis and cell cycle arrest in cancer cells. BCA has been found to bind to DNA and inhibit the activity of transcription factors such as NF-κB, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCA depend on the concentration and duration of exposure. BCA has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes that play a crucial role in various physiological processes such as respiration, digestion, and nerve impulse transmission. BCA has also been found to induce apoptosis and cell cycle arrest in cancer cells, which can lead to the inhibition of tumor growth. BCA has been shown to inhibit the activity of transcription factors such as NF-κB, which can lead to the inhibition of inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using BCA in lab experiments is its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease and cancer. BCA has also been used as a probe to study the binding of proteins to DNA. However, one of the limitations of using BCA in lab experiments is its low solubility in water, which can make it difficult to use in biological assays.

Future Directions

There are several future directions for the research on BCA. One of the future directions is to investigate the potential of BCA as a drug candidate for the treatment of Alzheimer's disease and cancer. Another future direction is to study the mechanism of action of BCA in more detail and to identify its molecular targets. It is also important to investigate the potential of BCA as an anti-inflammatory agent and to study its effects on the immune system. Finally, it is important to develop new synthesis methods for BCA that can improve the yield and purity of the product.

Scientific Research Applications

BCA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BCA has been investigated for its antitumor activity. It has been found that BCA inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BCA has also been studied for its potential as an anti-inflammatory agent. In biochemistry, BCA has been used as a probe to study the binding of proteins to DNA. BCA has also been investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase. In pharmacology, BCA has been studied for its potential as a drug candidate for the treatment of Alzheimer's disease and cancer.

properties

IUPAC Name

3-bromo-N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2S/c1-3-11(2)12-7-8-16(22)15(10-12)20-18(24)21-17(23)13-5-4-6-14(19)9-13/h4-11,22H,3H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVUQJIROAOPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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